Cas no 2137706-69-3 (4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)-)

4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)- structure
2137706-69-3 structure
商品名:4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)-
CAS番号:2137706-69-3
MF:C10H15N3O
メガワット:193.245601892471
CID:5279139

4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)- 化学的及び物理的性質

名前と識別子

    • 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)-
    • インチ: 1S/C10H15N3O/c1-2-9-12-8(5-10(14)13-9)7-3-4-11-6-7/h5,7,11H,2-4,6H2,1H3,(H,12,13,14)
    • InChIKey: MZUIWVSPCXQNIN-UHFFFAOYSA-N
    • ほほえんだ: C1(CC)=NC(C2CCNC2)=CC(=O)N1

4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-697722-0.1g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
0.1g
$640.0 2023-03-10
Enamine
EN300-697722-0.05g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
0.05g
$612.0 2023-03-10
Enamine
EN300-697722-0.25g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
0.25g
$670.0 2023-03-10
Enamine
EN300-697722-5.0g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
5.0g
$2110.0 2023-03-10
Enamine
EN300-697722-2.5g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
2.5g
$1428.0 2023-03-10
Enamine
EN300-697722-10.0g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
10.0g
$3131.0 2023-03-10
Enamine
EN300-697722-0.5g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
0.5g
$699.0 2023-03-10
Enamine
EN300-697722-1.0g
2-ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol
2137706-69-3
1g
$0.0 2023-06-07

4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)- 関連文献

4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl)-に関する追加情報

Introduction to 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 2137706-69-3, identified as 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The pyrimidinone core, combined with the ethyl and pyrrolidinyl substituents, creates a scaffold that is amenable to modifications, making it a valuable candidate for exploring novel therapeutic pathways.

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental to biological processes, particularly in nucleic acid structures and enzyme mechanisms. The 4(3H)-Pyrimidinone moiety, in particular, has been studied for its role in various biochemical pathways. The presence of the 2-ethyl group and the 6-(3-pyrrolidinyl) substituent introduces additional functional sites that can be exploited for designing molecules with specific biological activities. This compound exemplifies the growing interest in developing small molecules that can interact with biological targets in a precise manner.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The structural complexity of 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl) allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. For instance, the pyrrolidinyl group can serve as a pharmacophore, facilitating interactions with biological receptors or enzymes. Such features make this compound a promising candidate for further investigation in the development of new drugs.

In the context of current research, this compound has been explored for its potential in modulating various biological pathways. Studies have suggested that derivatives of pyrimidinone can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The ethyl and pyrrolidinyl groups contribute to the molecule's ability to interact with biological targets, making it a versatile tool for drug design. Researchers are particularly interested in how these structural elements influence the compound's bioactivity and pharmacokinetic properties.

The synthesis of 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrimidinone core, followed by functionalization at the 2-position with an ethyl group and at the 6-position with a pyrrolidinyl moiety. These steps require careful control of reaction conditions to ensure high yield and purity. The synthetic route also underscores the importance of protecting group strategies to prevent unwanted side reactions.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl) interacts with biological targets. These studies can provide insights into its mechanism of action and guide further modifications to enhance its therapeutic potential. The integration of computational chemistry with experimental techniques has accelerated the drug discovery process significantly.

The role of 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl) in medicinal chemistry is further underscored by its structural similarity to known bioactive molecules. This similarity suggests that it may share certain pharmacological properties with these compounds, offering a basis for hypothesis-driven research. By comparing its behavior to well-characterized drugs, researchers can gain valuable insights into its potential applications and limitations.

Future research directions may focus on exploring analogs of this compound to identify more potent or selective bioactive derivatives. The flexibility of the pyrrolidinyl group allows for further functionalization, which could lead to novel therapeutic agents. Additionally, studying how different substituents affect the compound's bioactivity can provide valuable data for rational drug design.

The broader significance of this compound lies in its contribution to our understanding of heterocyclic chemistry and its applications in medicine. As research continues to uncover new biological targets and mechanisms, compounds like 4(3H)-Pyrimidinone, 2-ethyl-6-(3-pyrrolidinyl) will remain at the forefront of drug discovery efforts. Their unique structural features offer opportunities for innovation that could lead to breakthroughs in treating various diseases.

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